molecular formula C24H20N2O4 B2883756 (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate CAS No. 313251-52-4

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2883756
CAS No.: 313251-52-4
M. Wt: 400.434
InChI Key: VCOQANZUMMRDSI-XMHGGMMESA-N
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Description

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a furan ring, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano group and the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the furan ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate is unique due to its combination of a cyano group, a furan ring, and a benzoate ester. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQANZUMMRDSI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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